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molecular formula C9H14Cl3NS B1210714 2-Thenylamine, N,N-bis(2-chloroethyl)-, hydrochloride CAS No. 14742-53-1

2-Thenylamine, N,N-bis(2-chloroethyl)-, hydrochloride

Cat. No. B1210714
M. Wt: 274.6 g/mol
InChI Key: JGMOSNLGCYXSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849208

Procedure details

One millimole of DCTA-bromide was added to 5 ml of 50% DMF containing 0.2 ml of 1,2-dithioethylene and 0.5 ml of triethylamine. The mixture was incubated under argon for 2 hours at 60°-70° C. After reaction the mixture was diluted with oxygen-free H2O to 50 ml, the pH was adjusted to 4.0-4.5 with glacial acetic acid and the excess HS--CH2 --SH was extracted three times with 15 ml benzene by stirring (not shaking). The water phase was then loaded onto a Dowex AG-1 column, 9 ml bed volume. The column was washed with 50 ml of 0.1M acetic acid solution until the flowthrough was thiol free. The DCTA-SH was then eluted with 0.25 M HCl. The thiol containing fractions were combined, evaporated to dryness under reduced pressure at 40° C. and the free acid (300 mg) was stored at -20° C. under argon.
Name
DCTA bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dithioethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14].[Br-].CN(C=O)C.C(N(CC)CC)C.C(O)(=O)C>O=O>[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14] |f:0.1.2,7.8|

Inputs

Step One
Name
DCTA bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CSC(=C1)CN(CCCl)CCCl.Cl.[Br-]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
1,2-dithioethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring (not
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction the mixture
EXTRACTION
Type
EXTRACTION
Details
the excess HS--CH2 --SH was extracted three times with 15 ml benzene
STIRRING
Type
STIRRING
Details
shaking)
WASH
Type
WASH
Details
The column was washed with 50 ml of 0.1M acetic acid solution until the flowthrough
WASH
Type
WASH
Details
The DCTA-SH was then eluted with 0.25 M HCl
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
was stored at -20° C. under argon

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CSC(=C1)CN(CCCl)CCCl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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